N-(4-methylphenyl)-N'-(2,4,5-trioxo-1-imidazolidinyl)urea
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Overview
Description
N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 4-methylphenyl group and a 2,4,5-trioxo-1-imidazolidinyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 2,4,5-trioxo-1-imidazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methylphenyl isocyanate+2,4,5-trioxo-1-imidazolidine→N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)urea
The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted urea derivatives.
Scientific Research Applications
N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
N-(4-methylphenyl)-N’-(2,4,5-trioxo-1-imidazolidinyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2,4,5-trioxoimidazolidin-1-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-6-2-4-7(5-3-6)12-10(18)14-15-9(17)8(16)13-11(15)19/h2-5H,1H3,(H2,12,14,18)(H,13,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWXSHIASWKRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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